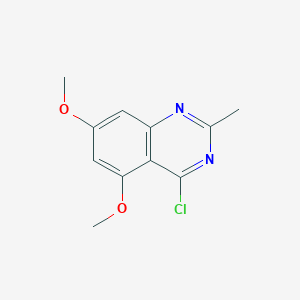![molecular formula C35H43CoN2O5S B13655148 [[2,2'-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-bis(1,1-dimethylethyl)phenolato-|EO]](2-)](4-methylbenzenesulfonato-|EO)cobalt](/img/structure/B13655148.png)
[[2,2'-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-bis(1,1-dimethylethyl)phenolato-|EO]](2-)](4-methylbenzenesulfonato-|EO)cobalt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound [2,2’-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-bis(1,1-dimethylethyl)phenolato-|EO]](4-methylbenzenesulfonato-|EO)cobalt is a coordination complex that features a cobalt center coordinated to a ligand system derived from 1,2-cyclohexanediamine and bis(1,1-dimethylethyl)phenol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2,2’-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-bis(1,1-dimethylethyl)phenolato-|EO]](4-methylbenzenesulfonato-|EO)cobalt typically involves the following steps:
Ligand Preparation: The ligand is synthesized by reacting 1,2-cyclohexanediamine with 4-bis(1,1-dimethylethyl)phenol in the presence of a suitable base.
Complex Formation: The prepared ligand is then reacted with a cobalt salt, such as cobalt(II) chloride, in an appropriate solvent under inert atmosphere to form the desired coordination complex.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
The compound [2,2’-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-bis(1,1-dimethylethyl)phenolato-|EO]](4-methylbenzenesulfonato-|EO)cobalt can undergo various types of chemical reactions, including:
Oxidation: The cobalt center can be oxidized to higher oxidation states.
Reduction: The cobalt center can be reduced to lower oxidation states.
Substitution: Ligands coordinated to the cobalt center can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Common reducing agents include sodium borohydride and hydrazine.
Substitution: Ligand substitution reactions can be carried out using various ligands in the presence of a suitable solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cobalt(III) complexes, while reduction may yield cobalt(I) complexes.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [2,2’-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-bis(1,1-dimethylethyl)phenolato-|EO]](4-methylbenzenesulfonato-|EO)cobalt is used as a catalyst in various organic transformations, including oxidation and reduction reactions.
Biology
Medicine
In medicine, the compound is being investigated for its potential use in therapeutic applications, such as in the development of new drugs that target specific metal-dependent biological pathways.
Industry
In industry, the compound can be used in the development of new materials with specific properties, such as magnetic or electronic materials.
Mecanismo De Acción
The mechanism by which [2,2’-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-bis(1,1-dimethylethyl)phenolato-|EO]](4-methylbenzenesulfonato-|EO)cobalt exerts its effects involves the coordination of the cobalt center to various substrates. This coordination can activate the substrates for subsequent chemical transformations. The molecular targets and pathways involved depend on the specific application of the compound.
Comparación Con Compuestos Similares
Similar Compounds
[[2,2’-Bipyridine]cobalt(II) chloride: Another cobalt coordination complex with different ligands.
[[1,10-Phenanthroline]cobalt(II) chloride: A cobalt coordination complex with phenanthroline ligands.
Uniqueness
The uniqueness of [2,2’-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-bis(1,1-dimethylethyl)phenolato-|EO]](4-methylbenzenesulfonato-|EO)cobalt lies in its specific ligand system, which imparts unique properties to the complex, such as enhanced stability and specific reactivity patterns.
Propiedades
Fórmula molecular |
C35H43CoN2O5S |
|---|---|
Peso molecular |
662.7 g/mol |
Nombre IUPAC |
4-tert-butyl-2-[[(1R,2S)-2-[(5-tert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate;cobalt(3+);4-methylbenzenesulfonate |
InChI |
InChI=1S/C28H38N2O2.C7H8O3S.Co/c1-27(2,3)21-11-13-25(31)19(15-21)17-29-23-9-7-8-10-24(23)30-18-20-16-22(28(4,5)6)12-14-26(20)32;1-6-2-4-7(5-3-6)11(8,9)10;/h11-18,23-24,31-32H,7-10H2,1-6H3;2-5H,1H3,(H,8,9,10);/q;;+3/p-3/t23-,24+;; |
Clave InChI |
OMDLXXAXHOMGFQ-RMVGASQLSA-K |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC(C)(C)C1=CC(=C(C=C1)[O-])C=N[C@@H]2CCCC[C@@H]2N=CC3=C(C=CC(=C3)C(C)(C)C)[O-].[Co+3] |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC(C)(C)C1=CC(=C(C=C1)[O-])C=NC2CCCCC2N=CC3=C(C=CC(=C3)C(C)(C)C)[O-].[Co+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


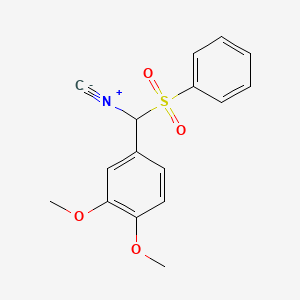
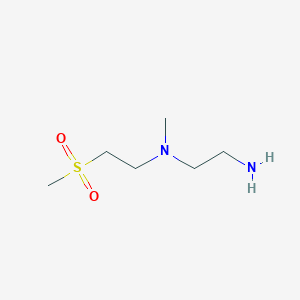
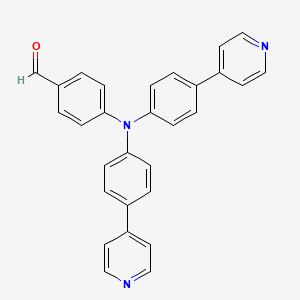

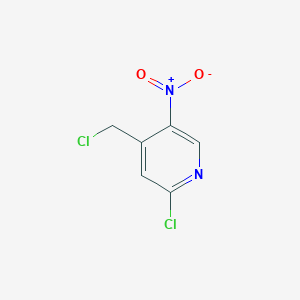



![2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-5'-carboxylic acid hydrochloride](/img/structure/B13655115.png)
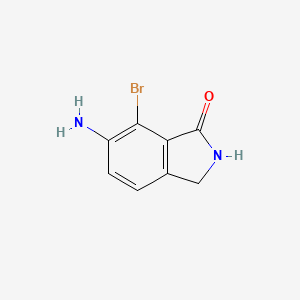

![rel-((1R,8S,9s)-4,5-Dibromobicyclo[6.1.0]nonan-9-yl)methanol](/img/structure/B13655131.png)

